Bis(trichlorosilylethyl)benzene,tech-95

Overview

Description

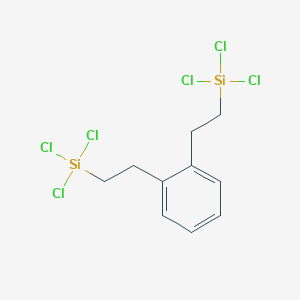

Bis(trichlorosilylethyl)benzene,tech-95 is a chemical compound with the formula C10H12Cl6Si21. It is a mono-constituent substance2 and is typically used as a chemical intermediate2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Bis(trichlorosilylethyl)benzene,tech-95. However, it’s worth noting that it’s typically used as a chemical intermediate2, which suggests it’s likely synthesized for use in the production of other chemical compounds.Molecular Structure Analysis

The molecular formula of Bis(trichlorosilylethyl)benzene,tech-95 is C10H12Cl6Si2345. This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, 6 chlorine atoms, and 2 silicon atoms345.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving Bis(trichlorosilylethyl)benzene,tech-95. However, it’s important to note that it’s used as a chemical intermediate2, suggesting it’s involved in various chemical reactions to produce other compounds.Physical And Chemical Properties Analysis

Bis(trichlorosilylethyl)benzene,tech-95 is a liquid substance2. It has a molecular weight of 401.09 g/mol34. The boiling point is 210°C at 0.5 mmHg, and it has a density of 1.29 g/mL3. The refractive index at 20°C is 1.52843.Scientific Research Applications

Synthesis of 2,2'-Dipyridylamine Derivatives : It is used in the synthesis of these derivatives, which find applications in silver complexation, solvent extraction, and membrane transport (Antonioli et al., 2006).

Supramolecular Coordination Chemistry : This chemical serves as a useful building block in this field (Kreickmann & Hahn, 2007).

Synthesis of Hybrid Mesoporous Organosilica : It is a precursor for creating hybrid mesoporous organosilica with crystal-like pore walls (Kapoor et al., 2005).

Applications in Optical Polymer Composite Materials : Its derivative, 1,3-Bis(isocyanatomethyl)benzene, is widely used in construction, automotive, and other industries (Jianxun et al., 2018).

Investigation of GABA Currents in Rat Hippocampal Neurons : BI-1, a derivative, potentiated GABA currents in rat hippocampal neurons, indicating its potential in understanding steroid-induced GABA responses and chloride channel activation (Rodgers-Neame et al., 1992).

Catalysis in Chemical Syntheses : Various derivatives of Bis(trichlorosilylethyl)benzene have been used as catalysts or intermediates in numerous chemical synthesis processes, including the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) (Karimi-Jaberi et al., 2012), transfer dehydrogenation of cyclooctane (Zuo & Braunstein, 2012), and as a reactive and selective catalyst for the oxidation of carbonyl compounds (ten Brink et al., 2001).

Coordination Chemistry Studies : It has been used in nickel(II) and copper(II) coordination chemistry (Graham et al., 1997).

Preparation of Chiral Pharmaceutical Ingredients : Bis(trichlorosilylethyl)benzene derivatives have been used in the synthesis of chiral ingredients in pharmaceuticals (Imamoto et al., 2012).

Safety And Hazards

Bis(trichlorosilylethyl)benzene,tech-95 is classified as a skin corrosive/irritant and can cause serious eye damage2. It’s recommended to avoid breathing its vapors and to wear protective gloves, clothing, and eye/face protection when handling it2. In case of contact with skin or eyes, rinse with water and seek medical attention2. Hydrogen chloride may be formed by reaction with water and moisture in air2.

Future Directions

The future directions of Bis(trichlorosilylethyl)benzene,tech-95 are not clearly stated in the available resources. However, given its use as a chemical intermediate2, it’s likely that future research and development will focus on finding new applications and improving the efficiency of its use in the synthesis of other compounds.

properties

IUPAC Name |

trichloro-[2-[2-(2-trichlorosilylethyl)phenyl]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl6Si2/c11-17(12,13)7-5-9-3-1-2-4-10(9)6-8-18(14,15)16/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZBJEJYRKRXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(trichlorosilylethyl)benzene,tech-95 | |

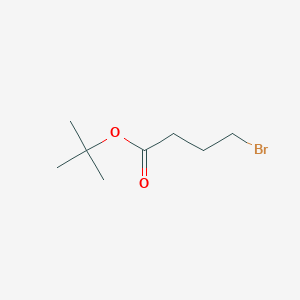

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.